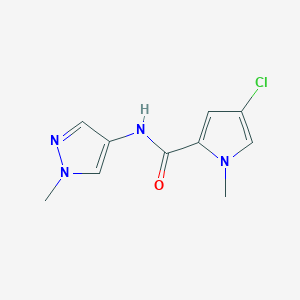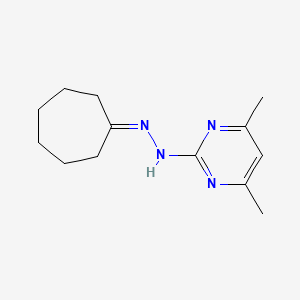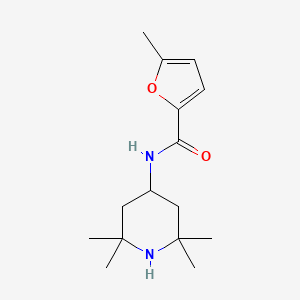
4-chloro-1-methyl-N-(1-methylpyrazol-4-yl)pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-1-methyl-N-(1-methylpyrazol-4-yl)pyrrole-2-carboxamide is a chemical compound that has been widely researched for its potential in various scientific fields. This compound is also known as Cmpd-1, and it has been found to have several interesting properties that make it useful in different areas of research.
Mecanismo De Acción
The mechanism of action of Cmpd-1 involves the inhibition of the protein kinase CK2. This protein kinase is involved in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting CK2, Cmpd-1 can disrupt these processes and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Cmpd-1 has been found to have several biochemical and physiological effects. In addition to its ability to inhibit CK2, Cmpd-1 has also been shown to inhibit the activity of other protein kinases, including Akt and MAPK. These effects can lead to the inhibition of cell growth and the induction of apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Cmpd-1 in lab experiments is its ability to selectively target cancer cells. This makes it a useful tool for studying the mechanisms of cancer cell growth and apoptosis. However, one limitation of using Cmpd-1 is its potential toxicity. Studies have shown that high concentrations of Cmpd-1 can be toxic to cells, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on Cmpd-1. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of Cmpd-1. Another area of research is the use of Cmpd-1 in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to fully understand the mechanisms of action of Cmpd-1 and its potential applications in other areas of research.
Métodos De Síntesis
The synthesis of 4-chloro-1-methyl-N-(1-methylpyrazol-4-yl)pyrrole-2-carboxamide can be achieved through a multi-step process. The method involves the reaction of 4-chloro-1-methylpyrazole-3-carboxylic acid with thionyl chloride to form 4-chloro-1-methylpyrazole-3-carbonyl chloride. This intermediate is then reacted with 1-methylpyrazole-4-carboxamide to form the final product.
Aplicaciones Científicas De Investigación
4-chloro-1-methyl-N-(1-methylpyrazol-4-yl)pyrrole-2-carboxamide has been extensively studied for its potential in various scientific fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that Cmpd-1 has the ability to inhibit the growth of cancer cells and induce apoptosis.
Propiedades
IUPAC Name |
4-chloro-1-methyl-N-(1-methylpyrazol-4-yl)pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4O/c1-14-5-7(11)3-9(14)10(16)13-8-4-12-15(2)6-8/h3-6H,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUAMISLIKOTEJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)NC2=CN(N=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-methyl-N-(1-methylpyrazol-4-yl)pyrrole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B7539651.png)






![N-methyl-2-[4-[[2-[2-(methylsulfonylmethyl)benzimidazol-1-yl]acetyl]amino]piperidin-1-yl]acetamide](/img/structure/B7539704.png)


![1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-phenylethanone](/img/structure/B7539733.png)

